Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tert-butyl group, an azetidine ring, and a trifluoromethoxyphenyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((4-(trifluoromethoxy)phenyl)carbamoyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxyazetidine-1-carboxylate, which is then reacted with 4-(trifluoromethoxy)phenyl isocyanate to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine or phenyl derivatives.
Scientific Research Applications
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-(trifluoromethoxy)phenyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes . The trifluoromethoxy group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-4-(3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate
- Phenol, 4-(1,1-dimethylethyl)-
- Tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate stands out due to its azetidine ring, which imparts unique chemical properties and reactivity compared to similar compounds. The presence of the trifluoromethoxy group further enhances its stability and biological activity.
Properties
IUPAC Name |
tert-butyl 3-[[4-(trifluoromethoxy)phenyl]carbamoyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4/c1-15(2,3)25-14(23)21-8-10(9-21)13(22)20-11-4-6-12(7-5-11)24-16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISMAGJZRSDRNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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